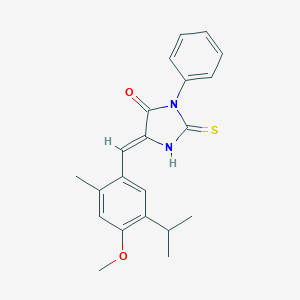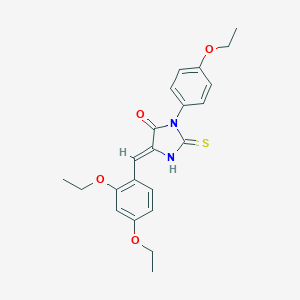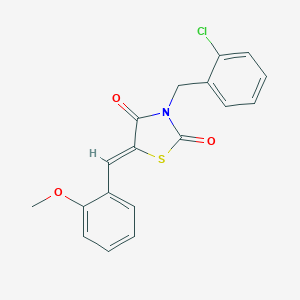![molecular formula C22H22N2O4S B300995 Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300995.png)
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research. It is a thiazolidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in cancer cell growth, inflammation, and microbial and fungal growth.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of various microorganisms and fungi, and reduce inflammation. Additionally, it has been shown to improve glucose uptake and insulin sensitivity in diabetic rats.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its broad-spectrum activity against various diseases and conditions. Additionally, it has been shown to have low toxicity and high efficacy. However, one of the limitations is the lack of knowledge about its mechanism of action, which limits its potential use in clinical settings.
Future Directions
There are several future directions for the research of Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. These include:
1. Further studies on its mechanism of action to better understand its potential use in clinical settings.
2. Development of new synthetic methods to improve its yield and purity.
3. Exploration of its potential use in the treatment of other diseases and conditions.
4. Investigation of its potential use in combination with other drugs to enhance its efficacy.
5. Development of new formulations to improve its bioavailability and pharmacokinetics.
Conclusion:
In conclusion, Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a thiazolidine derivative that has shown promising results in various scientific research applications. Its broad-spectrum activity against various diseases and conditions, low toxicity, and high efficacy make it a potential candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential use in clinical settings.
Synthesis Methods
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can be synthesized using various methods. One of the most common methods is the reaction between 2-ethoxybenzaldehyde, 2-amino-4-methylthiazole, and ethyl 4-aminobenzoate in the presence of a catalyst. The reaction yields Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate as the final product.
Scientific Research Applications
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. Additionally, it has been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
Ethyl 4-{[5-(2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molecular Formula |
C22H22N2O4S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 4-[[(5Z)-5-[(2-ethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H22N2O4S/c1-4-27-18-9-7-6-8-16(18)14-19-20(25)24(3)22(29-19)23-17-12-10-15(11-13-17)21(26)28-5-2/h6-14H,4-5H2,1-3H3/b19-14-,23-22? |
InChI Key |
FBFXIXNNVFHJEV-NPPZMEKISA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)



![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)
![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)
![2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300931.png)
![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)